Pomalidomide-5'-C3-azide is a derivative of pomalidomide, an immunomodulatory agent known for its antineoplastic properties. This compound has gained attention for its potential applications in targeted protein degradation and other therapeutic areas. Pomalidomide itself is primarily used in the treatment of multiple myeloma and possesses mechanisms that modulate immune responses and inhibit tumor growth.
Pomalidomide-5'-C3-azide can be synthesized from pomalidomide through various chemical reactions that introduce the azide functional group. The compound is available from several chemical suppliers, including BenchChem and Sigma-Aldrich, indicating its relevance in both academic and industrial research settings.
Pomalidomide-5'-C3-azide can be classified as an azide compound due to the presence of the azide functional group (-N₃). It falls under the category of small molecules used in medicinal chemistry, particularly in the development of targeted therapies.
The synthesis of pomalidomide-5'-C3-azide typically involves a multi-step process. One common method includes the reaction of pomalidomide with a suitable azide reagent under controlled conditions.
Technical Details:
The molecular formula for pomalidomide-5'-C3-azide is with a molecular weight of 384.3 g/mol. The structure includes a complex arrangement featuring an azido group attached to a core structure derived from pomalidomide.
Data:
Pomalidomide-5'-C3-azide participates in several types of chemical reactions:
Types of Reactions:
Technical Details:
The mechanism of action for pomalidomide-5'-C3-azide involves multiple pathways:
Pomalidomide-5'-C3-azide is typically characterized by:
Key chemical properties include:
Relevant Data:
These properties are essential for determining its behavior in biological systems and during chemical reactions .
Pomalidomide-5'-C3-azide has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential impact on future therapeutic strategies.
Pomalidomide-5'-C3-azide is a rationally designed bifunctional compound derived from the immunomodulatory drug (IMiD) pomalidomide. Its core structure retains the essential pharmacophoric elements for Cereblon (CRBN) binding: a glutarimide ring and an isoindolinone moiety separated by a piperidine-2,6-dione core. The glutarimide ring engages CRBN’s tri-tryptophan pocket (Trp380, Trp386, and Trp400) through hydrophobic interactions and hydrogen bonding, as confirmed by crystallographic studies of CRBN-IMiD complexes [3] [9]. This binding reprograms the CRL4CRBN E3 ubiquitin ligase complex, enabling the recruitment of non-native substrate proteins.
The critical innovation in Pomalidomide-5'-C3-azide lies in its C5' position modification on the phthalimide ring. A propyl linker (C3) terminated with an azide group (-N₃) is appended here, replacing traditional hydrogen or hydroxyl substituents. This modification preserves the compound’s CRBN-binding affinity while introducing a bioorthogonal handle for conjugation. The C5' position was strategically selected because it projects away from the CRBN binding interface, minimizing steric interference with ligase engagement. Consequently, the molecule maintains nanomolar-range binding affinity for CRBN (Kd ~100-250 nM), comparable to unmodified pomalidomide [1] [7].
Table 1: Structural Components of Pomalidomide-5'-C3-azide and Functional Roles
| Structural Motif | Chemical Feature | Role in CRBN Recruitment |
|---|---|---|
| Glutarimide ring | N-H and carbonyl groups | Hydrogen bonding with Trp380/Trp386 |
| Piperidine-2,6-dione | Cyclic imide | Structural scaffold; hydrophobic contacts |
| Isoindolinone | Aromatic ring with carbonyl groups | Base for linker attachment (C5' position) |
| C3 alkyl linker | -CH₂-CH₂-CH₂- chain | Spatial separation of azide functionality |
| Terminal azide | -N₃ group | Click chemistry conjugation handle |
The C3-azide linker in Pomalidomide-5'-C3-azide serves dual functions: spatial separation and conformational flexibility. Comprising three methylene units (-CH₂-CH₂-CH₂-), this alkyl chain provides an optimal 8–12 Å distance between the CRBN-binding domain and the azide functionality. This length balances two opposing requirements—sufficient separation to avoid steric clashes during ternary complex formation and close enough proximity to enable efficient ubiquitin transfer to the target protein [1] [10].
Upon CRBN binding, the linker’s flexibility allows the azide-terminated end to sample conformational space, facilitating interactions with the target protein ligand in proteolysis-targeting chimeras (PROTACs). This dynamic adaptability is crucial for forming productive ternary complexes (CRBN:PROTAC:POI), as rigid linkers often impair degradation efficiency. Studies confirm that C3 linkers outperform shorter (C2) or longer (PEG-based) linkers in degrading certain targets like BRD4 or BTK, where intermediate flexibility maximizes ternary complex stability [3] [9].
The terminal azide group enables covalent conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) click chemistry. After conjugation to alkyne-bearing target ligands, the resulting triazole ring may contribute additional hydrophobic or π-stacking interactions within the ternary complex. For instance, PROTACs incorporating Pomalidomide-5'-C3-azide show enhanced degradation of kinases and transcription factors due to auxiliary interactions between the triazole and target protein surfaces [5] [10].
Table 2: Linker Attributes and Degradation Efficiency in CRBN-Recruiting PROTACs
| Linker Type | Length (Å) | Flexibility | Degradation Efficiency (DC50) | Target Proteins |
|---|---|---|---|---|
| C3-azide | 10–12 | Moderate | 5–50 nM (BRD4, BTK) | Kinases, Transcription factors |
| AlkylC2-azide | 6–8 | Low | 100–500 nM | Soluble targets |
| PEG6-azide | 20–25 | High | 10–100 nM | Membrane-associated proteins |
Linker design profoundly influences PROTAC efficacy by modulating ternary complex geometry, cell permeability, and pharmacokinetics. Pomalidomide-5'-C3-azide represents a middle-ground approach among common linker strategies:
The C3-azide linker’s advantage lies in its balanced hydrophobicity (clogP ~1.5–2.0) and minimal steric bulk. This preserves cell membrane permeability while enabling efficient target engagement. Degradation efficiency correlates strongly with linker-dependent ternary complex stability, as quantified by cooperative indexes (α) >1 for C3-linked PROTACs [3] [7].
Table 3: PROTAC Derivatives Based on Pomalidomide Azide Conjugates
| Compound Name | Linker Composition | Molecular Weight | Primary Applications |
|---|---|---|---|
| Pomalidomide-5'-C3-azide | Propyl spacer + terminal N₃ | 356.34 Da | Base compound for PROTAC synthesis |
| Pomalidomide-4'-alkylC2-azide | Ethyl spacer + terminal N₃ | 342.32 Da | Soluble targets requiring rigid orientation |
| Pomalidomide-4'-PEG6-azide | 18-atom PEG + terminal N₃ | 606.63 Da | Hydrophilic targets; improved solubility |
| Pomalidomide-C6-PEG1-C3-PEG1-butyl azide | Alkyl-PEG hybrid + terminal N₃ | Not specified | GSPT1 degraders for AML therapy |
The terminal azide in Pomalidomide-5'-C3-azide enables rapid, high-yielding bioconjugation via click chemistry. Optimization focuses on reaction efficiency, bioorthogonality, and minimal perturbation of CRBN-binding or ternary complex formation:
Recent advances leverage the azide’s bioorthogonality for in situ PROTAC synthesis. For example, pre-incubating cells with DBCO-modified target protein ligands, followed by Pomalidomide-5'-C3-azide addition, enables intracellular click chemistry-generated PROTACs. This strategy enhances tumor-selective degradation while minimizing off-target effects [5] [10].
Table 4: Reaction Parameters for Azide-Based Conjugation
| Parameter | CuAAC | SPAAC | Optimal Conditions |
|---|---|---|---|
| Catalyst | Cu(I) (e.g., CuBr/THPTA) | None | Cu(I): 1–5 mol% |
| Reaction Time | 1–4 hours | 2–12 hours | Varies by alkyne strain/electronics |
| Yield Range | 85–98% | 70–90% | Higher for electron-deficient alkynes |
| Biocompatibility | Low (copper toxicity) | High | SPAAC for cellular applications |
| Triazole Regiochemistry | 1,4-disubstituted | 1,5-disubstituted | N/A |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: